Cas no 1119452-16-2 (5-Ethyl-4-methylisoxazole-3-carboxylic acid)

5-Ethyl-4-methylisoxazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-Ethyl-4-methylisoxazole-3-carboxylic acid
- SCHEMBL22518540
- DTXSID001261192
- CS-0308562
- MFCD12026904
- Z1198343036
- NLPZJLKNFKANHZ-UHFFFAOYSA-N
- 5-ethyl-4-methyl-1,2-oxazole-3-carboxylic acid
- 1119452-16-2
- STK503163
- LS-01669
- AKOS002657226
- ALBB-004423
- 5-ethyl-4-methylisoxazole-3-carboxylicacid
- 5-Ethyl-4-methyl-3-isoxazolecarboxylic acid
- EN300-1243665
- G42750
-
- MDL: MFCD12026904
- Inchi: InChI=1S/C7H9NO3/c1-3-5-4(2)6(7(9)10)8-11-5/h3H2,1-2H3,(H,9,10)
- InChI Key: NLPZJLKNFKANHZ-UHFFFAOYSA-N
- SMILES: CCC1=C(C)C(=NO1)C(O)=O
Computed Properties
- Exact Mass: 155.058243149g/mol
- Monoisotopic Mass: 155.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 63.3Ų
5-Ethyl-4-methylisoxazole-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1243665-5.0g |
5-ethyl-4-methyl-1,2-oxazole-3-carboxylic acid |
1119452-16-2 | 95% | 5.0g |
$1322.0 | 2023-07-10 | |
Chemenu | CM115377-1g |
5-ethyl-4-methylisoxazole-3-carboxylic acid |
1119452-16-2 | 95% | 1g |
$400 | 2023-03-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 036423-500mg |
5-Ethyl-4-methylisoxazole-3-carboxylic acid |
1119452-16-2 | 500mg |
4096.0CNY | 2021-07-13 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 036423-1g |
5-Ethyl-4-methylisoxazole-3-carboxylic acid |
1119452-16-2 | 1g |
6827.0CNY | 2021-07-05 | ||
Enamine | EN300-1243665-2.5g |
5-ethyl-4-methyl-1,2-oxazole-3-carboxylic acid |
1119452-16-2 | 95% | 2.5g |
$894.0 | 2023-07-10 | |
abcr | AB405399-5 g |
5-Ethyl-4-methylisoxazole-3-carboxylic acid |
1119452-16-2 | 5g |
€1324.50 | 2023-06-17 | ||
Chemenu | CM115377-1g |
5-ethyl-4-methylisoxazole-3-carboxylic acid |
1119452-16-2 | 95% | 1g |
$300 | 2021-08-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 036423-1g |
5-Ethyl-4-methylisoxazole-3-carboxylic acid |
1119452-16-2 | 1g |
6827CNY | 2021-05-07 | ||
A2B Chem LLC | AE20325-50mg |
5-Ethyl-4-methylisoxazole-3-carboxylic acid |
1119452-16-2 | 95% | 50mg |
$126.00 | 2024-04-20 | |
A2B Chem LLC | AE20325-500mg |
5-Ethyl-4-methylisoxazole-3-carboxylic acid |
1119452-16-2 | 95 | 500mg |
$347.00 | 2024-04-20 |
5-Ethyl-4-methylisoxazole-3-carboxylic acid Related Literature
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
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Majid Beidaghi,Yury Gogotsi Energy Environ. Sci., 2014,7, 867-884
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
Additional information on 5-Ethyl-4-methylisoxazole-3-carboxylic acid
Introduction to 5-Ethyl-4-methylisoxazole-3-carboxylic acid (CAS No. 1119452-16-2)
5-Ethyl-4-methylisoxazole-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1119452-16-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the isoxazole family, a class of molecules characterized by a five-membered ring containing an oxygen atom and an adjacent nitrogen atom. The structural features of 5-Ethyl-4-methylisoxazole-3-carboxylic acid, particularly its ethyl and methyl substituents, contribute to its unique chemical properties and potential biological activities.
The synthesis of 5-Ethyl-4-methylisoxazole-3-carboxylic acid typically involves multi-step organic reactions, often starting from readily available precursors such as ethyl acetoacetate and methyl isocyanide or its derivatives. The introduction of the carboxylic acid group at the 3-position of the isoxazole ring enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The presence of both ethyl and methyl groups at the 4- and 5-positions, respectively, further modulates its electronic and steric properties, influencing its interactions with biological targets.
In recent years, there has been growing interest in isoxazole derivatives due to their diverse pharmacological profiles. Research has demonstrated that compounds within this class exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural framework of 5-Ethyl-4-methylisoxazole-3-carboxylic acid provides a scaffold for designing molecules that can interact with specific enzymes or receptors in biological systems. For instance, modifications at the 3-position have been shown to influence binding affinity and selectivity, which are critical factors in drug development.
One of the most compelling aspects of 5-Ethyl-4-methylisoxazole-3-carboxylic acid is its potential as a building block for more complex pharmacophores. Researchers have leveraged its structural motif to develop novel compounds with enhanced therapeutic efficacy. For example, studies have explored its use in generating derivatives that target specific metabolic pathways implicated in diseases such as cancer and neurodegenerative disorders. The carboxylic acid functionality allows for further derivatization through esterification, amidation, or other chemical transformations, expanding its utility in synthetic chemistry.
The pharmacokinetic properties of 5-Ethyl-4-methylisoxazole-3-carboxylic acid are also subjects of interest. Its molecular weight and solubility profile influence how it is absorbed, distributed, metabolized, and excreted in vivo. These factors are crucial for determining its suitability as an active pharmaceutical ingredient (API) in drug formulations. Preliminary studies have suggested that derivatives of this compound may exhibit favorable pharmacokinetic profiles when optimized appropriately.
Advances in computational chemistry have further accelerated the exploration of 5-Ethyl-4-methylisoxazole-3-carboxylic acid and its derivatives. Molecular modeling techniques allow researchers to predict binding interactions with biological targets with high precision. This approach has been instrumental in identifying lead compounds for further development. By integrating experimental data with computational predictions, scientists can design molecules that are more likely to succeed in clinical trials.
The role of 5-Ethyl-4-methylisoxazole-3-carboxylic acid in drug discovery extends beyond its use as an intermediate. It has also been investigated for its potential role as an inhibitor or activator of specific enzymes or receptors. For instance, some studies have explored its interaction with cytochrome P450 enzymes, which are critical in drug metabolism. Understanding these interactions can help predict drug-drug interactions and optimize dosing regimens.
Recent breakthroughs in synthetic methodologies have made it possible to produce 5-Ethyl-4-methylisoxazole-3-carboxylic acid on a larger scale with higher purity. These advancements are essential for supporting preclinical and clinical studies required for regulatory approval. The ability to synthesize this compound efficiently ensures that researchers can conduct comprehensive testing to evaluate its safety and efficacy.
The versatility of 5-Ethyl-4-methylisoxazole-3-carboxylic acid as a chemical scaffold continues to inspire new research directions. Ongoing studies aim to expand its applications in areas such as antiviral therapy and immunomodulation. By exploring novel derivatives and reaction pathways, scientists hope to unlock new therapeutic possibilities derived from this promising compound.
In conclusion,5-Ethyl-4-methylisoxazole-3-carboxylic acid (CAS No. 1119452-16-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a valuable tool for developing new drugs with potential applications across multiple therapeutic areas. As research progresses, this compound is expected to play an increasingly important role in addressing unmet medical needs.
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